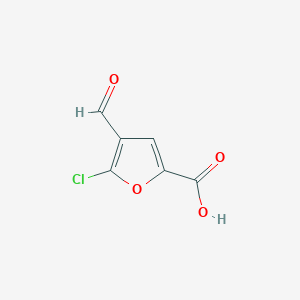

5-Chloro-4-formylfuran-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

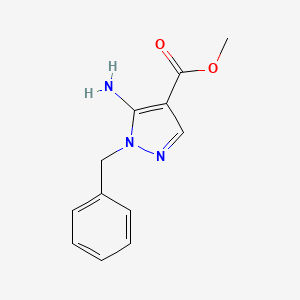

5-Chloro-4-formylfuran-2-carboxylic acid is a research chemical with the CAS number 31491-44-8 . It has a molecular weight of 174.54 and a molecular formula of C6H3ClO4 .

Molecular Structure Analysis

The molecular structure of 5-Chloro-4-formylfuran-2-carboxylic acid is represented by the SMILES notation: C1=C(OC(=C1C=O)Cl)C(=O)O .

Physical And Chemical Properties Analysis

5-Chloro-4-formylfuran-2-carboxylic acid is a powder with a melting point of 169-170°C .

Applications De Recherche Scientifique

Production and Polymer Application

5-Chloro-4-formylfuran-2-carboxylic acid is explored as a precursor for various chemical transformations due to its functional groups, which offer a rich chemistry for derivative synthesis. Research has shown that acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced from biomass-derived aldehydes. These derivatives are crucial for developing biofuels and polymers, highlighting the material's potential in green chemistry and sustainability efforts. The efficient synthesis of such intermediates from renewable resources underlines the role of this compound in producing environmentally friendly materials (Dutta, Wu, & Mascal, 2015).

Biocatalysis and Chemical Synthesis

Furan carboxylic acids, derivable from 5-Chloro-4-formylfuran-2-carboxylic acid, are identified as promising biobased building blocks for pharmaceutical and polymer industries. Innovative biocatalytic methods have been developed for synthesizing 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF). These methods utilize enzyme cascades to achieve high yields, demonstrating the potential for efficient and environmentally friendly chemical production processes. Such advancements highlight the compound's significance in the synthesis of valuable chemicals for various applications, emphasizing the role of enzymatic processes in sustainable manufacturing (Jia et al., 2019).

Catalytic Strategies for Derivative Production

Research into the selective production of 5-formylfuran-2-carboxylic acid and its derivatives emphasizes the development of novel catalytic strategies that prevent premature oxidation or degradation of precursor compounds. By utilizing protective chemistry and specific catalysts, high yields of desired products can be achieved, facilitating the development of new manufacturing routes for biobased monomer precursors. This approach is critical for the advancement of sustainable chemical production, showcasing the compound's utility in innovative catalytic processes that enhance efficiency and selectivity (Wiesfeld et al., 2022).

Safety and Hazards

The safety information for 5-Chloro-4-formylfuran-2-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

5-chloro-4-formylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClO4/c7-5-3(2-8)1-4(11-5)6(9)10/h1-2H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCXRGWNJJRDLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1C=O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-formylfuran-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2628265.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2628270.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2628273.png)

![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B2628278.png)

![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2628280.png)